molecular formula C10H14ClN3O B3323368 (S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol CAS No. 1638603-93-6

(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol

Cat. No.: B3323368
CAS No.: 1638603-93-6
M. Wt: 227.69 g/mol
InChI Key: YJXUQTADKAYUEA-ZETCQYMHSA-N
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Description

(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol is a chiral tetrahydropyridopyrazine derivative offered for research use in early-stage drug discovery. The core pyridopyrazine scaffold is recognized in medicinal chemistry as a privileged structure for designing kinase inhibitors, which are a prominent class of therapeutic agents for targeted cancer therapy . This compound is part of a family of synthetic intermediates used to develop potent small-molecule therapeutics. Structurally similar pyrazinopyrazine compounds have demonstrated significant inhibitory effects against various kinases and potent cytotoxic activities against diverse human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The presence of the chlorine atom in the structure is a common feature in pharmaceutical agents, as it can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . Researchers value this chemical as a key building block for exploring new chemical space in oncology drug development. Its chiral center and functional groups make it a versatile precursor for further synthetic modification, enabling structure-activity relationship (SAR) studies. Related esters of this compound, such as the methyl propanoate analog, are listed in chemical catalogs with high purity, confirming the interest in this chemical series . This product is intended for research and manufacturing purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle all materials with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(3S)-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-4-3-8-10(14-9)13-7(6-12-8)2-1-5-15/h3-4,7,12,15H,1-2,5-6H2,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXUQTADKAYUEA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)C=CC(=N2)Cl)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=C(N1)C=CC(=N2)Cl)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170679
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638603-93-6
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638603-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-3-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol is a complex organic compound notable for its unique structural features, including a chiral center and a chloro substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Chiral Center : The presence of a chiral center may influence its pharmacological properties.
  • Chloro Substituent : This feature is often linked to enhanced biological activity.
  • Tetrahydropyrido and Pyrazine Framework : These moieties are known to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar frameworks exhibit a range of pharmacological effects. The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly against breast cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective effects in various models.
  • Antimicrobial Activity : The presence of the chloro group may enhance antimicrobial properties.

Anticancer Activity

A study investigating the anticancer effects of related compounds revealed that derivatives containing the pyrazine moiety showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .

Neuroprotective Effects

Research on similar compounds indicated neuroprotective effects in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated antimicrobial activity against various pathogens. The chloro substituent is believed to play a crucial role in enhancing these effects .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
6-ChloropyridineChlorinated pyridineAntimicrobial
TetrahydropyridineSaturated nitrogen-containing ringNeuroprotective
PyrazinamidePyrazine derivativeAntitubercular

This table illustrates the diverse biological activities associated with compounds sharing similar structural motifs.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Compounds such as 7-Amino-3-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)ethyl)-5-(4-hydroxy-3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (3d) and 3e–3g () share a tetrahydropyrido-pyrimidine core but differ in substituents and saturation patterns. Key distinctions include:

  • Core Heteroatoms: The target compound’s pyrido-pyrazine system (two nitrogen atoms in the six-membered ring) contrasts with the pyrido-pyrimidine cores (three nitrogen atoms) in compounds.
  • Substituent Effects : The 6-chloro group in the target compound may confer different electronic and steric properties compared to substituents like 4-bromophenyl (3e) or 3,4-dimethoxyphenyl (). For example, bromine’s larger atomic radius could increase steric hindrance, while methoxy groups enhance solubility.
Substituent-Driven Physicochemical Properties

A comparative analysis of substituent impacts is summarized below:

Compound ID Substituent(s) Yield (%) Key 1H-NMR Shifts (δ, ppm) HRMS (Calc.)
3d () 4-Hydroxy-3-methoxyphenyl 30.5 7.80 (s, 1H), 6.75 (s, 1H) C27H23N8O6 [M+H]+
3e () 4-Bromophenyl 27.7 7.70 (s, 1H), 7.50 (d, 2H) C25H20BrN8O4 [M+H]+
3f () Phenyl, 1-Methyl 57.8 7.60 (m, 5H), 3.40 (s, 3H) C25H22N8O4 [M+H]+
Target Compound 6-Chloro, Propan-1-ol N/A N/A N/A

Key Observations :

  • bromo) influence reaction efficiency.
  • NMR Trends : Aromatic protons in bromophenyl-substituted 3e resonate downfield (δ 7.50–7.70 ppm) compared to methoxy-substituted 3d (δ 6.75 ppm), reflecting electron-withdrawing vs. donating effects. The target’s chloro group may similarly deshield nearby protons.
Closest Structural Analogues

The compound (S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol () shares the same pyrido-pyrazine core and 6-chloro substituent but replaces the propanol chain with an ethane-1,2-diol group. Critical differences include:

  • Chain Length and Functionality: The diol in provides two hydroxyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the single hydroxyl in the target’s propanol chain.
  • Stereochemistry : Both compounds exhibit (S)-configuration at key positions, but the diol’s additional (R)-configuration may influence chiral recognition in biological systems.

Q & A

Q. What are the standard synthetic routes for (S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol?

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous heterocyclic systems are synthesized via column chromatography (ethyl acetate/hexane, 1:4) for purification, with reaction conditions optimized at low temperatures (–20 to –15°C) to control regioselectivity . Diazomethane and triethylamine are often used in alkylation steps, followed by recrystallization from polar solvents like 2-propanol .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, heat, or light, as these factors can accelerate hydrolysis or oxidation. Refer to safety protocols for pyrazine derivatives, which recommend secondary containment and compatibility checks with storage materials .

Q. What analytical techniques are recommended for characterization?

Use a combination of NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight confirmation. For stereochemical verification, chiral HPLC or X-ray crystallography is advised. Similar compounds in drug analysis (e.g., Lansoprazole) employ reversed-phase HPLC with UV detection .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Key parameters include:

  • Catalyst selection : Use coupling agents like HOBt/TBTU for amide bond formation, as demonstrated in piperazine derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Maintain –15°C during critical steps to minimize side reactions . Monitor reaction progress via TLC and adjust stoichiometry iteratively.

Q. How to resolve contradictions in stability data under varying experimental conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC-MS to track degradation products. If discrepancies arise, verify experimental conditions (e.g., sample cooling during prolonged assays to prevent organic degradation) . Replicate studies under inert atmospheres to isolate oxygen/moisture effects .

Q. What advanced purification methods are suitable for isolating enantiopure forms?

Chiral stationary phase chromatography (CSP-HPLC) is preferred for enantiomeric resolution. For scale-up, simulate moving bed (SMB) chromatography or crystallize with chiral resolving agents (e.g., tartaric acid derivatives). Refer to protocols for triazole-thiadiazine systems, where recrystallization from methanol achieves >99% purity .

Q. How to design a study assessing its biological activity against neurological targets?

  • In vitro assays : Screen against dopamine or serotonin receptors using radioligand binding assays.
  • Dose-response profiling : Use IC₅₀/EC₅₀ calculations with nonlinear regression models.
  • Metabolic stability : Employ liver microsomes to evaluate CYP450-mediated degradation. Similar piperazine-based compounds are tested via these methods for CNS activity .

Q. What computational tools can predict its pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors. For ADME predictions, employ SwissADME or pkCSM to estimate logP, BBB permeability, and metabolic pathways. Validate with in vitro data for critical parameters like plasma protein binding .

Methodological Notes

  • Safety : Always use fume hoods and PPE (gloves, goggles) when handling chlorinated pyrazines due to potential toxicity .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rates, solvent grades) meticulously, as minor variations can significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol
Reactant of Route 2
(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol

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